N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide
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Overview
Description
N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide is an organic compound that belongs to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C13H20Cl2N2O2 and a molecular weight of 307.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide typically involves the reaction of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like methanol or water .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives .
Scientific Research Applications
N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
Uniqueness
N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)prop-2-enamide is unique due to its specific structure and the presence of both piperazine and prop-2-enamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-3-16(20)17-12-14-4-6-15(7-5-14)13-19-10-8-18(2)9-11-19/h3-7H,1,8-13H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNMDXOMKDNCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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